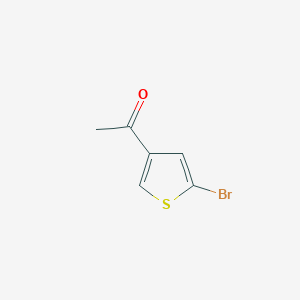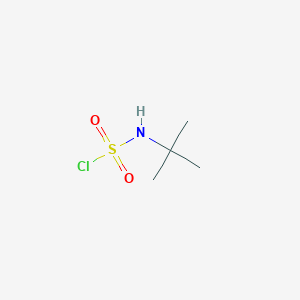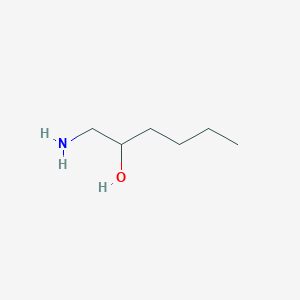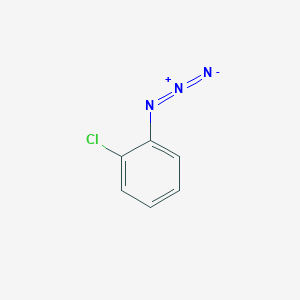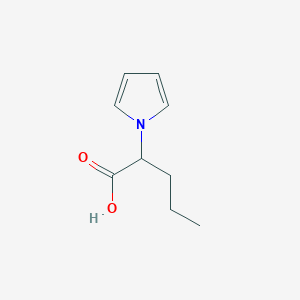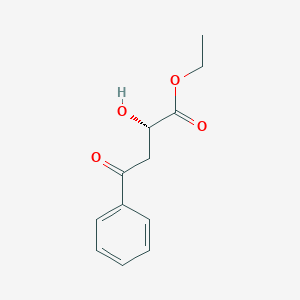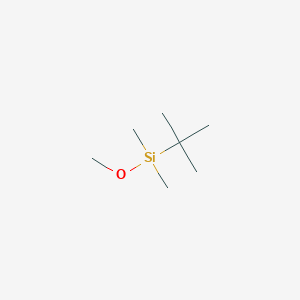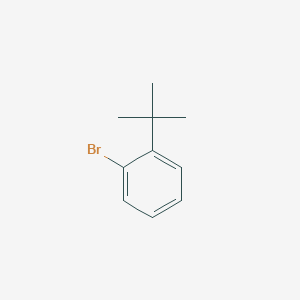
1-Bromo-2-(tert-Butyl)benzene
Vue d'ensemble
Description
“1-Bromo-2-(tert-Butyl)benzene” is a chemical compound with the molecular formula C10H13Br . It is also known by other names such as “1-Brom-2-(2-methyl-2-propanyl)benzol” in German, “1-Bromo-2-(2-methyl-2-propanyl)benzene” in English, and “1-Bromo-2-(2-méthyl-2-propanyl)benzène” in French .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of 2-tert-butylaniline with hydrogen bromide in water at room temperature . This is followed by the addition of sodium nitrite in diethyl ether and water at a temperature range of -56 to -8°C . The reaction yields a brown suspension .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a tert-butyl group . The average mass of the molecule is 213.114 Da, and the monoisotopic mass is 212.020050 Da .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can react with phenylboronic acid to yield α,α-dimethyl-β-phenyl hydrostyrene .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 213.114 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 221.0±9.0 °C at 760 mmHg . The compound is moderately soluble in water .Applications De Recherche Scientifique
Molecular Electronics
1-Bromo-2-(tert-butyl)benzene serves as a precursor in the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial components in molecular electronics. These wires are developed through efficient synthetic transformations, highlighting the versatility of simple aryl bromides like this compound in advanced electronic applications (Stuhr-Hansen et al., 2005).
Blue-Emitting Anthracenes
In the synthesis of blue-emitting anthracenes, derivatives of 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, synthesized from compounds like this compound, are employed. These compounds exhibit high thermal stability and are used in light-emitting diodes (LEDs), demonstrating their significant role in optoelectronic devices (Danel et al., 2002).
Organoselenium Compounds
This compound is utilized in the synthesis of organoselenium compounds. These compounds, derived from brominated benzene derivatives, play a vital role in studying intramolecular interactions, such as Se...O nonbonding interactions, which are crucial in understanding the behavior of these compounds in various chemical contexts (Zade et al., 2005).
Cyclic Vinylamines Synthesis
The compound plays a role in the synthesis of 1-chlorocyclohexenyl-2-aminobenzenes, a class of cyclic vinylamines, through the Buchwald-Hartwig reaction. These synthesized compounds have potential applications in various chemical syntheses and are characterized by spectroscopic techniques (Chakravarthy et al., 2020).
Alkoxycarbonylation of Alkenes
In catalytic systems, derivatives of this compound are used to improve the efficiency of alkoxycarbonylation reactions of alkenes. This application is crucial in industrial processes involving the transformation of olefins to esters, demonstrating the importance of this compound in catalysis (Dong et al., 2017).
Safety and Hazards
The safety data sheet for “1-Bromo-2-(tert-Butyl)benzene” indicates that it is a hazardous substance. It is classified as a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .
Mécanisme D'action
Target of Action
1-Bromo-2-(tert-Butyl)benzene is an organic compound that primarily targets other organic compounds in chemical reactions. It is often used as a reagent in organic synthesis .
Mode of Action
The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a type of elimination reaction, referred to as the E2 mechanism . In this mechanism, a methanethiolate nucleophile substitutes for bromine, while methoxide ion acts as a base .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The compound can participate in reactions that form new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Its physical properties such as its boiling point (80-81 °c/2 mmhg) and density (1229 g/mL at 25 °C) can impact its behavior in a chemical reaction .
Result of Action
The result of the action of this compound is the formation of new organic compounds. For example, it has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of certain compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, solvent, and the presence of other reagents. For instance, its reactions with n-butyllithium and tert-butyllithium occur at 0°C . Additionally, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Analyse Biochimique
Biochemical Properties
1-Bromo-2-(tert-Butyl)benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. It is known to undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at low temperatures . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The bromine atom in this compound is highly reactive, making it a valuable intermediate in the synthesis of other organic compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cellular membranes and proteins. This compound can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, which may result in changes in cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can participate in free radical bromination and nucleophilic substitution reactions, which are essential for the modification of organic molecules . The bromine atom in the compound can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may affect cellular processes . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage considerations in biochemical studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the oxidation of aromatic compounds. The compound can undergo side-chain oxidation, leading to the formation of benzylic radicals and other reactive intermediates . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as its chemical properties and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals, where it exerts its biochemical effects . The localization of this compound within cells is crucial for understanding its role in cellular processes and its potential impact on cellular function .
Propriétés
IUPAC Name |
1-bromo-2-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMRKVAAKZIVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474768 | |
| Record name | 1-Bromo-2-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7073-99-6 | |
| Record name | 1-Bromo-2-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)

